molecular formula C9H6FN B1210502 3-Fluoroquinoline CAS No. 396-31-6

3-Fluoroquinoline

Cat. No. B1210502
CAS RN: 396-31-6
M. Wt: 147.15 g/mol
InChI Key: UFIGOYSEDNHKGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Fluoroquinoline involves several methodologies, including the Schiemann reaction, which is a classical method for introducing fluorine atoms into aromatic compounds. For instance, 3-Fluoroquinoline 1-oxide was prepared through the Schiemann reaction of 3-aminoquinoline, followed by N-oxygenation and nitration to yield 3-fluoro-4-nitroquinoline 1-oxide. This compound serves as a precursor for further chemical modifications through reactions with nucleophiles in neutral or alkaline media, leading to various substituted derivatives (Araki et al., 1968).

Molecular Structure Analysis

The molecular structure of 3-Fluoroquinoline and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies provide insights into the compound's conformational dynamics and how substitutions affect its overall geometry. For example, the planarity of certain fluoroquinoline derivatives and their molecular arrangements in the crystal lattice have been characterized, revealing the influence of electrostatic interactions and hydrogen bonding on their structural stability (Langer et al., 2009).

Scientific Research Applications

  • Antibacterial Activity

    • Field: Medical and Pharmaceutical Research
    • Application: Fluorinated quinolones, including 3-Fluoroquinoline, have been used as antibacterials . They target the bacterial enzymes DNA gyrase and DNA topoisomerase IV, where they stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands .
    • Method: The antibacterial activity is achieved through the inhibition of bacterial DNA-gyrase .
    • Results: Fluoroquinolones exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
  • Synthesis of Fluorinated Quinolines

    • Field: Organic Chemistry
    • Application: 3-Fluoroquinoline has been synthesized by reduction of 2-bromo-3-fluoroquinoline with Pd/C and NEt3 in methanol .
    • Method: The synthesis involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
    • Results: The synthesis results in the formation of 3-Fluoroquinoline .
  • Pharmacodynamics

    • Field: Pharmacology
    • Application: Fluoroquinolones, including 3-Fluoroquinoline, have been studied for their pharmacodynamics . They are considered to have concentration-dependent bactericidal activity .
    • Method: The pharmacodynamics of fluoroquinolones describe the relationship between drug, host, and antimicrobial effect . Peak/MIC and AUC/MIC ratios have been identified as possible pharmacodynamic predictors of clinical and microbiological outcome as well as the development of bacterial resistance .
    • Results: Investigators have suggested that AUC/MIC ratios of 100–125 or peak/MIC ratios of >10 are required to predict clinical and microbiological success and to limit the development of bacterial resistance .
  • Modification of Position 3

    • Field: Organic Chemistry
    • Application: Esters and hydrazides of 6-fluoroquinoline-4-oxo-3-carboxylic acids have been used for modification of the position 3 through the formation of heterocyclic fragments .
    • Method: The modification involves the formation of heterocyclic fragments such as oxadiazole, triazole, thiadiazole, benzofuropyrazoline, thiazolidine, and others .
    • Results: The modification results in the formation of new compounds with potential applications .
  • Antineoplastic Activity

    • Field: Oncology
    • Application: Some fluoroquinolones, including 3-Fluoroquinoline, have been found to exhibit antineoplastic activity . They are used in the treatment of various types of cancer .
    • Method: The antineoplastic activity is achieved through the inhibition of various enzymes .
    • Results: Fluoroquinolones have been found to be effective in the treatment of various types of cancer .
  • Agricultural Use

    • Field: Agriculture
    • Application: A number of fluorinated quinolines, including 3-Fluoroquinoline, have found application in agriculture .
    • Method: The specific methods of application in agriculture vary depending on the specific use-case .
    • Results: The use of fluorinated quinolines in agriculture has been found to be effective .

Safety And Hazards

Fluoroquinolones, including 3-Fluoroquinoline, can cause serious side effects involving the nervous system, tendons, muscles, and joints . Safe prescribing of fluoroquinolones requires recognition of patients with risk factors for toxicity .

Future Directions

Fluoroquinolones represent an interesting synthetic class of antimicrobial agents with broad spectrum and potent activity . There is ongoing research into their therapeutic prospects, with an updated account on their atypical applications such as antitubercular and anticancer activities .

properties

IUPAC Name

3-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIGOYSEDNHKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192711
Record name 3-Fluoroquinoline
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Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Fluoroquinoline

CAS RN

396-31-6
Record name 3-Fluoroquinoline
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Record name 396-31-6
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Record name 3-Fluoroquinoline
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Record name 3-FLUOROQUINOLINE
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Synthesis routes and methods I

Procedure details

23.5 g of 3-aminoquinoline and 12.1 g of sodium nitrite in 20 cm3 of distilled water were added cautiously to 100 cm3 of tetrafluoroboric acid cooled to about 0° C., with vigorous stirring, and the reaction mixture was thus stirred for 30 minutes. The suspension was filtered, spin-filtered, washed with 3 times 30 cm3 of ice-cold tetrafluoroboric acid, 50 cm3 of ice-cold ethanol and 4 times 30 cm3 of diethyl ether. The solid was dried in a desiccator (2 kPa) in the region of 20° C. and then taken up in 200 cm3 of toluene and heated at a temperature in the region of 90° C. for 1 hour with stirring. After cooling to about 20° C., the phases of the reaction mass were separated by settling and the insoluble oil was washed with 3 times 100 cm3 of toluene and taken up in 110 cm3 of water, which was basified by slow addition of sodium hydrogen carbonate so that the pH was at about 8. The aqueous phase was extracted with 5 times 100 cm3 of diethyl ether and the organic phases were combined, washed with twice 50 cm3 of water, dried over magnesium sulfate and taken up with vegetable charcoal (3S), filtered and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 45° C. The oil was taken up in 50 cm3 of a 40-60° C. petroleum ether/ethyl acetate mixture (90/10 by volume) and the insoluble material was filtered off, rinsed with twice 25 cm3 of a 40-60° C. petroleum ether/ethyl acetate mixture (90/10 by volume) and dried in a desiccator under reduced pressure (2 kPa) at a temperature in the region of 20° C. The filtrate was concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue obtained was purified by chromatography under atmospheric pressure, on a column of silica gel (particle size 20-45μ; diameter 5 cm; height 45 cm), eluting with a 40-60° C. petroleum ether/ethyl acetate mixture (90/10 by volume) and collecting 100-cm3 fractions. Fractions 20 to 31 were combined and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 13 g of 3-fluoroquinoline were obtained in the form of a colorless liquid.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quinolin-3-amine (4 g, 27.7 mmol) was added to HBF4 (26 mL, 48% aqueous solution) portionwise at room temperature, and the mixture was stirred at room temperature until it became homogeneous. The mixture was then cooled to 0° C., and a solution of NaNO2 (2.4 g, 34.8 mmol) in H2O (8 mL) was added dropwise, when the reaction mixture became heterogeneous. The mixture was stirred at 0° C. for 1 hour, then the mixture was filtered, and the filtered cake was washed with cold EtOH, then Et2O. The resulting solid was dried under vacuum, then suspended in toluene in a round bottom flask and was refluxed for 1.5 hours. The resulting mixture was cooled to room temperature, and then poured into cold water. The organic layer was dried over Na2SO4, and then concentrated in vacuo to obtain the desired product (1.6 g). LC-MS: m/z 148.1 (M+H)+
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tert-butylnitrite (4.6 ml, 38.7 mmol) was added dropwise over 15 min to a solution of quinolin-3-amine (4.61 g, 32.0 mmol) and borontrifluoride-etherate (6 ml, 47.3 mmol) in dichlorobenzene (100 ml). The solution was heated to 100° C. After stirring for 1 h, the solution was cooled to ambient temperature and the dichlorobenzene was decanted leaving 3-fluoroquinoline as a black residue. Method [8] retention time 3.28 min by HPLC (M+ 148).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoroquinoline
Reactant of Route 2
3-Fluoroquinoline
Reactant of Route 3
3-Fluoroquinoline
Reactant of Route 4
3-Fluoroquinoline
Reactant of Route 5
3-Fluoroquinoline
Reactant of Route 6
3-Fluoroquinoline

Citations

For This Compound
141
Citations
K SAEKI, K TAKAHASHI, Y KAWAZOE - … and Pharmaceutical Bulletin, 1993 - jstage.jst.go.jp
… Since this metabolic pattern is similar to that obtained with unfluorinated quinoline, the epoxidation of the benzene moieties of quinoline and 3-fluoroquinoline is most likely a …
Number of citations: 28 www.jstage.jst.go.jp
M ARAKI, M SANEYOSHI, H HARADA… - Chemical and …, 1968 - jstage.jst.go.jp
3-Fluoroquinoline 1-oxide, which was prepared through the Schiemann reaction of 3-aminoquinoline, followed by N-oxygenation, was nitrated to 3-fluoro-4-nitroquinoline 1-oxide. The …
Number of citations: 13 www.jstage.jst.go.jp
Y Wada, T Mori, J Ichikawa - Chemistry letters, 2003 - journal.csj.jp
… We next attempted the cyclization of difluorostyrene 1f to provide 3-fluoroquinoline 4a bearing a cyano group, which is a versatile substituent that can be readily converted into other …
Number of citations: 18 www.journal.csj.jp
L Ondi, JN Volle, M Schlosser - Tetrahedron, 2005 - Elsevier
… 3-fluoroquinoline-2-carboxylic acids 5 by consecutive halogen/metal permutation and into the 2-bromo-3-fluoroquinoline-… be reduced to afford the 3-fluoroquinoline-4-carboxylic acids 7. …
Number of citations: 17 www.sciencedirect.com
Y Miyata, K Saeki, Y Kawazoe, M Hayashi… - … /Genetic Toxicology and …, 1998 - Elsevier
… The present study was undertaken to know whether 3-fluoroquinoline would be devoid of in vivo mutagenicity in Muta™Mouse. Quinoline and 5-fluoroquinoline were also tested in the …
Number of citations: 24 www.sciencedirect.com
EJ La Voie, J Defauw, M Fealy, BM Way… - …, 1991 - academic.oup.com
… The only Lsomers that did not exhibit significant mutagenic activity were 2- and 3-fluoroquinoline. Among these isomeric fluoroquinolines 5-, 6-, 7- and 8-fluoroquinoline are capable of …
Number of citations: 35 academic.oup.com
M Shen, H Li, X Zhang, X Fan - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… obtained readily furnished the pharmaceutically significant 3-fluoroquinoline derivatives. … the gram-scale synthesis and convenient preparation of valuable 3-fluoroquinoline derivatives. …
Number of citations: 7 pubs.rsc.org
H Awad, F Mongin, F Trécourt, G Quéguiner… - Tetrahedron letters, 2004 - Elsevier
… The procedure was applied to 3-fluoroquinoline 15 but only gave a complex mixture containing butylated products. Due to its lower LUMO level, quinoline is more prone to nucleophilic …
Number of citations: 67 www.sciencedirect.com
MJ Mitton-Fry, SJ Brickner, JC Hamel, R Barham… - Bioorganic & medicinal …, 2017 - Elsevier
… Our work began with 3-fluoroquinoline analogs of several of the more promising … and 14), it is clear that the 3-fluoroquinoline substitution usually improves inhibitory activity against both …
Number of citations: 36 www.sciencedirect.com
Y Hirano, M Uehara, K Saeki, T Kato… - Journal of health …, 2002 - jstage.jst.go.jp
… 5-fluoroquinoline (5FQ), 6-fluoroquinoline (6FQ) and 8-fluoroquinoline (8FQ) showed stronger inhibition than quinoline, whereas 3-fluoroquinoline (3FQ) showed weaker inhibition (…
Number of citations: 30 www.jstage.jst.go.jp

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